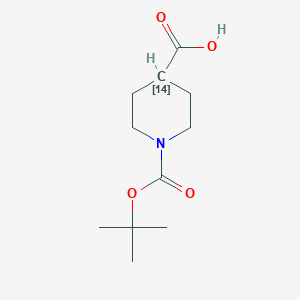
1-(tert-Butoxycarbonyl)piperidine-4-14C-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(tert-Butoxycarbonyl)piperidine-4-14C-carboxylic acid is an organic compound commonly used in organic synthesis. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The tert-butoxycarbonyl (Boc) group is a protective group used to prevent reactions at the nitrogen atom during synthesis. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butoxycarbonyl)piperidine-4-14C-carboxylic acid typically involves the following steps :
Formation of Piperidine-4-carboxylic acid: This can be achieved by reacting piperidine with carbon dioxide under high pressure and temperature.
Protection of the Nitrogen Atom: The piperidine-4-carboxylic acid is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to introduce the Boc protective group, forming 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid.
Introduction of the 14C Label: The 14C label can be introduced by using a 14C-labeled carbon dioxide in the first step or by using a 14C-labeled reagent in subsequent steps.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反应分析
1-(tert-Butoxycarbonyl)piperidine-4-14C-carboxylic acid undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The Boc group can be removed under acidic conditions, allowing for further functionalization of the nitrogen atom.
Hydrolysis: The ester bond in the Boc group can be hydrolyzed under basic conditions to yield piperidine-4-carboxylic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids like hydrochloric acid for deprotection .
科学研究应用
1-(tert-Butoxycarbonyl)piperidine-4-14C-carboxylic acid has a wide range of applications in scientific research :
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of metabolic pathways and enzyme mechanisms due to its labeled carbon atom.
Medicine: It serves as a precursor in the synthesis of various drugs, including those targeting neurological disorders.
Industry: The compound is used in the production of polymers and other materials with specific properties.
作用机制
The mechanism of action of 1-(tert-Butoxycarbonyl)piperidine-4-14C-carboxylic acid depends on its use in specific reactions . In general, the Boc group protects the nitrogen atom during reactions, preventing unwanted side reactions. The compound can be deprotected under acidic conditions, allowing the nitrogen atom to participate in further reactions. The labeled carbon atom can be used to trace the compound’s pathway in metabolic studies .
相似化合物的比较
1-(tert-Butoxycarbonyl)piperidine-4-14C-carboxylic acid can be compared with other similar compounds, such as :
1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid: Similar structure but without the 14C label.
1-(tert-Butoxycarbonyl)piperidine-4-carboxaldehyde: Contains an aldehyde group instead of a carboxylic acid group.
Methyl 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylate: An ester derivative of the compound.
The uniqueness of this compound lies in its labeled carbon atom, which makes it valuable for tracing and studying metabolic pathways .
属性
分子式 |
C11H19NO4 |
|---|---|
分子量 |
231.27 g/mol |
IUPAC 名称 |
1-[(2-methylpropan-2-yl)oxycarbonyl](414C)azinane-4-carboxylic acid |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-4-8(5-7-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/i8+2 |
InChI 键 |
JWOHBPPVVDQMKB-PPJXEINESA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1CC[14CH](CC1)C(=O)O |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















